molecular formula C12H11ClN4O4S2 B12771947 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid CAS No. 110425-20-2

7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid

Cat. No.: B12771947
CAS No.: 110425-20-2
M. Wt: 374.8 g/mol
InChI Key: FXNJFBGXXJAMQB-GMSGAONNSA-N
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Description

7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its structure includes a cephem nucleus, which is a characteristic feature of cephalosporins, and a thiazole ring, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic compounds. One common method involves the condensation of 2-amino-4-thiazoleacetic acid with a cephem derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using a chemoenzymatic process. This method combines chemical synthesis with enzymatic reactions to achieve high yields and purity. For example, the use of immobilized penicillin acylase enzyme can enhance the efficiency of the process by selectively cleaving specific protecting groups .

Chemical Reactions Analysis

Types of Reactions

7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

Scientific Research Applications

7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other cephalosporin derivatives.

    Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.

    Medicine: It is used in the development of new antibiotics to combat resistant bacterial strains.

    Industry: The compound is utilized in the production of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Properties

CAS No.

110425-20-2

Molecular Formula

C12H11ClN4O4S2

Molecular Weight

374.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H11ClN4O4S2/c13-5-3-22-10-7(9(19)17(10)8(5)11(20)21)16-6(18)1-4-2-23-12(14)15-4/h2,7,10H,1,3H2,(H2,14,15)(H,16,18)(H,20,21)/t7-,10-/m1/s1

InChI Key

FXNJFBGXXJAMQB-GMSGAONNSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl

Origin of Product

United States

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